Cas no 81608-27-7 (1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-)

1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- structure
81608-27-7 structure
Product name:1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
CAS No:81608-27-7
MF:C15H19N3O2
MW:273.33026
CID:724566
PubChem ID:107752

1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • (-)-CYANOPINDOLOL HEMIFUMARATE
    • cyanopindolol
    • BDBM50470815
    • 4K0SD5SNFS
    • 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1h-indole-2-carbonitrile
    • 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-2-carbonitrile
    • DTXSID801002083
    • CHEMBL26781
    • UNII-4K0SD5SNFS
    • 1H-Indole-2-carbonitrile, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-
    • 81608-27-7
    • SCHEMBL11064110
    • (-)-CYANOPINDOLOLHEMIFUMARATE
    • Inchi: InChI=1S/C15H19N3O2/c1-10(2)17-8-12(19)9-20-15-5-3-4-14-13(15)6-11(7-16)18-14/h3-6,10,12,17-19H,8-9H2,1-2H3
    • InChI Key: ZDFQDGBLPBGVBY-UHFFFAOYSA-N
    • SMILES: CC(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O

Computed Properties

  • Exact Mass: 389.15900
  • Monoisotopic Mass: 273.148
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • Density: 1.21
  • Boiling Point: 522.5°Cat760mmHg
  • Flash Point: 269.8°C
  • Refractive Index: 1.607
  • PSA: 169.66000
  • LogP: 2.17468

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